molecular formula C7H10N4 B13011946 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B13011946
M. Wt: 150.18 g/mol
InChI Key: QPNUWDGIICOUDU-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which then undergo intramolecular cyclotransamination to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine: Another heterocyclic compound with a similar structure but different functional groups.

    6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound with a ketone functional group.

    4-Hydrazino-2-(2-pyridinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A closely related compound with a hydrazino group

Uniqueness

2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific combination of a hydrazinyl group and a fused cyclopentane-pyrimidine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylhydrazine

InChI

InChI=1S/C7H10N4/c8-11-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3,8H2,(H,9,10,11)

InChI Key

QPNUWDGIICOUDU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(N=C2C1)NN

Origin of Product

United States

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